7-羟基-3-戊酰基-2H-色烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

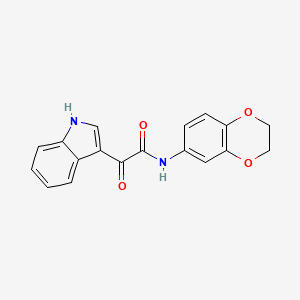

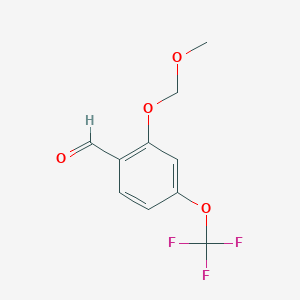

7-Hydroxy-3-pentanoyl-2H-chromen-2-one is a chemical compound with the CAS Number: 919742-28-2 . It has a molecular weight of 246.26 .

Molecular Structure Analysis

The InChI code for 7-hydroxy-3-pentanoyl-2H-chromen-2-one is 1S/C14H14O4/c1-2-3-4-12(16)11-7-9-5-6-10(15)8-13(9)18-14(11)17/h5-8,15H,2-4H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 246.26 . It is recommended to be stored at a temperature of 28 C .科学研究应用

1. General Information “7-hydroxy-3-pentanoyl-2H-chromen-2-one” is a chemical compound with the CAS Number: 919742-28-2 . It has a molecular weight of 246.26 .

2. Synthesis of Coumarin Derivatives Coumarin derivatives, including “7-hydroxy-3-pentanoyl-2H-chromen-2-one”, have a myriad of applications in medical science, biomedical research, and many industrial branches . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase . Besides, they are attracting considerable attention of chemists due to their wide range of applications such as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .

3. One-Pot Synthesis Methods This chapter describes several methods of one-pot synthesis of coumarin derivatives, including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction . The methods are compared with each other, and the advantages and disadvantages of each of them are addressed .

1. Antitumor Activity Some 1,2,4-triazole derivatives of “7-hydroxy-3-pentanoyl-2H-chromen-2-one” have shown significant antitumor activity . These compounds exert their antiproliferative effects by arresting cells in the G2/M phase of the cell cycle and by inducing apoptosis .

2. Antimalarial Activity In a study, it was found that nitro substitution in the meta position of the phenyl ring did not favor antimalarial activity . This suggests that the structure of “7-hydroxy-3-pentanoyl-2H-chromen-2-one” and its derivatives can be modified to enhance their antimalarial activity .

3. Synthesis of Pyran and Pyridine Derivatives The compound “7-hydroxy-3-pentanoyl-2H-chromen-2-one” can be used in multicomponent reactions with aromatic aldehydes and malononitrile to generate potentially biologically active pyran and pyridine derivatives .

4. Enhanced Salt Tolerance in Maize Although not directly related to “7-hydroxy-3-pentanoyl-2H-chromen-2-one”, a metabolomics analysis revealed enhanced salt tolerance in maize through the application of certain amino acids . This suggests that the compound and its derivatives could potentially be used in similar applications, given their wide range of biological activities .

1. Synthesis of Azolyl Ethanols In an interesting procedure, the reaction of epichlorohydrin with a derivative of “7-hydroxy-3-pentanoyl-2H-chromen-2-one” under reflux conditions yielded a compound . This compound then reacted with various azoles to produce a series of coumarin-derived azolyl ethanols . These compounds could potentially have various biological activities .

2. Enhanced Salt Tolerance in Maize Although not directly related to “7-hydroxy-3-pentanoyl-2H-chromen-2-one”, a metabolomics analysis revealed enhanced salt tolerance in maize through the application of certain amino acids . This suggests that the compound and its derivatives could potentially be used in similar applications, given their wide range of biological activities .

3. Potential Role in Lipid Metabolism A metabolomic analysis revealed substantial changes in the metabolite profile of maize seedlings when treated with a certain peptide during salt stress . The identified differential metabolites primarily belonged to lipids and lipid-like molecules . This suggests that “7-hydroxy-3-pentanoyl-2H-chromen-2-one” and its derivatives could potentially play a role in lipid metabolism .

属性

IUPAC Name |

7-hydroxy-3-pentanoylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-2-3-4-12(16)11-7-9-5-6-10(15)8-13(9)18-14(11)17/h5-8,15H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGFGKVOBTXCOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-3-pentanoyl-2H-chromen-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-Cyano-N-cyclohexyl-3-[4-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxyphenyl]prop-2-enamide](/img/structure/B2364126.png)

![N-[(2-Methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2364127.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2364128.png)

![N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide](/img/structure/B2364129.png)

![2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]acetic acid](/img/structure/B2364132.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2364135.png)

![3-[4-Amino-3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2364136.png)

![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate](/img/structure/B2364147.png)

![(1R,2R,4R)-2',5'-Dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid](/img/structure/B2364148.png)